molecular formula C7H12N2OS B13502331 4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one

4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B13502331
M. Wt: 172.25 g/mol
InChI Key: QFLPJFYTPXAKJF-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and thiazole functional groups makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one can be achieved through several methods. One common approach involves the reaction of 2-aminoethanethiol with ethyl isothiocyanate under basic conditions to form the thiazole ring. The reaction typically proceeds as follows:

    Reactants: 2-aminoethanethiol and ethyl isothiocyanate.

    Conditions: Basic conditions, often using a base such as sodium hydroxide.

    Procedure: The reactants are mixed and heated to promote the cyclization reaction, forming the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A neurotransmitter with a similar aminoethyl group.

    4-(2-Aminoethyl)benzenesulfonamide: A compound with similar functional groups but different structural framework.

Uniqueness

4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring and aminoethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

4-(2-aminoethyl)-3-ethyl-1,3-thiazol-2-one

InChI

InChI=1S/C7H12N2OS/c1-2-9-6(3-4-8)5-11-7(9)10/h5H,2-4,8H2,1H3

InChI Key

QFLPJFYTPXAKJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CSC1=O)CCN

Origin of Product

United States

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